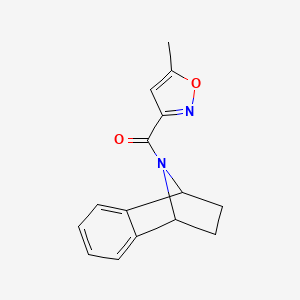

(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Description

Properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-8-12(16-19-9)15(18)17-13-6-7-14(17)11-5-3-2-4-10(11)13/h2-5,8,13-14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOOOPHDVOUGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2C3CCC2C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 240.29 g/mol. The structure features a methylisoxazole moiety and a tetrahydro-epiminonaphthalene component, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Anticancer Activity

A significant study highlighted the compound's anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7). The compound demonstrated notable cytotoxicity with an IC50 value of approximately 0.67 µM, indicating strong antiproliferative activity. This effect is believed to be mediated through the regulation of apoptosis-related pathways .

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. For example, it was effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) varied depending on the bacterial strain but were generally below 50 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been investigated. In animal models, it was observed to reduce inflammation markers significantly when administered at doses of 10 mg/kg body weight. This suggests that the compound may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Studies and Experimental Findings

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:

- Anticancer Mechanism : Involves modulation of gene expression related to cell cycle regulation and apoptosis.

- Antimicrobial Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of metabolic pathways.

- Anti-inflammatory Mechanism : May involve suppression of NF-kB signaling pathways and reduction in the production of inflammatory mediators.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

These results suggest that the presence of the isoxazole structure enhances the antimicrobial efficacy of the compounds.

Antitumor Activity

The compound has shown promise in cancer research due to its ability to induce apoptosis in tumor cells. Studies have indicated that it may affect various signaling pathways involved in cell proliferation and survival.

Case Study: Induction of Apoptosis in Cancer Cells

A recent study demonstrated that (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Neuroprotective Effects

The neuroprotective properties of isoxazole derivatives are being explored for potential applications in neurodegenerative diseases. Research suggests that these compounds may help mitigate oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Activity

| Compound | Model Organism | Effect Observed |

|---|---|---|

| Compound D | Mouse Model | Reduced neuronal death |

| Compound E | Rat Model | Decreased oxidative stress |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable bioavailability and metabolic stability.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Moieties

1,3,4-Oxadiazole Derivatives

highlights 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, a carbazole-linked 1,3,4-oxadiazole. Key differences include:

- Core Heterocycle : The target compound uses an isoxazole, whereas oxadiazoles are more electron-deficient, influencing binding interactions.

- Biological Activity: 1,3,4-Oxadiazoles exhibit broad-spectrum antimicrobial activity (e.g., compound 4b, 4d, and 4e showed MIC values of 12.5–25 μg/mL against S. aureus and E. coli). The methanone-linked isoxazole in the target compound may enhance solubility compared to carbazole-based analogs.

Triazole and Thiadiazole Derivatives

and describe ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b), synthesized via hydrazone-thiadiazole coupling. Comparatively:

- Bioactivity: Triazole-thiadiazole hybrids often target enzymes like COX-2 or microbial proteins, while the epiminonaphthalene moiety in the target compound suggests kinase inhibition (see §2.3).

Epiminonaphthalene-Containing Kinase Inhibitors

identifies N-{2-[(1S,4R)-6-{[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl]-2-oxoethyl}acetamide (PF-03814735), a WEE1 kinase inhibitor. Key parallels include:

- Scaffold Similarity: Both compounds share the tetrahydro-1,4-epiminonaphthalene core, critical for ATP-binding pocket engagement in kinases.

Mechanistic Insights :

- The methanone linker in the target compound may improve membrane permeability over ester or amide-containing analogs.

- Isoxazole’s lower basicity compared to oxadiazoles or triazoles could reduce off-target interactions with cytochrome P450 enzymes.

Preparation Methods

Retrosynthetic Analysis

A logical retrosynthetic disconnection divides the target molecule at the carbonyl linkage, yielding two main building blocks:

- 5-Methylisoxazole-3-carboxylic acid or its activated derivative

- 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene

The synthesis of each fragment can be accomplished through established methodologies, followed by an appropriate coupling reaction to construct the ketone bridge. The general synthetic pathway requires careful consideration of functional group compatibility and protective group strategies.

Preparation of 5-Methylisoxazole Component

Synthesis of 3-Amino-5-methylisoxazole

The 5-methylisoxazole component begins with the preparation of 3-amino-5-methylisoxazole, a key precursor that can be further functionalized. A particularly efficient method involves a three-step process starting from readily available reagents as detailed in patent CN107721941B.

Step 1: Formation of Acetyl Acetonitrile

Reagents: Acetonitrile, metal base (NaH, n-BuLi, or LDA), ethyl acetate

Solvent: Anhydrous THF

Conditions: -78°C to room temperature

The reaction involves generating negative ions from acetonitrile using a metal base, followed by reaction with ethyl acetate to produce acetyl acetonitrile. This step establishes the carbon framework necessary for the isoxazole ring.

Step 2: Formation of Hydrazone

Reagents: Acetyl acetonitrile, p-toluenesulfonyl hydrazide

Solvent: Methanol or ethanol

Conditions: Reflux, 2 hours

The reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide under reflux conditions forms a hydrazone intermediate that typically crystallizes upon cooling. The molar ratio of acetyl acetonitrile to p-toluenesulfonyl hydrazide is optimally maintained at 1:0.95-1.

Step 3: Ring Closure Reaction

Reagents: Hydrazone, hydroxylamine hydrochloride, potassium carbonate

Solvent: 2-Methyltetrahydrofuran (or other ethers)

Conditions: 80°C, 2 hours

The cyclization reaction occurs when hydroxylamine hydrochloride is dissociated in the presence of potassium carbonate (2.2-4 equivalents) and reacted with the hydrazone. The reaction temperature is maintained between 65-90°C.

A detailed example procedure from the patent literature reports:

- Add acetonitrile (17.4g, 0.42mol) to anhydrous THF (170mL) under argon

- Cool to -78°C and add n-BuLi (1.6M solution, 1.1-1.4 equivalents)

- Add ethyl acetate (37.0g, 0.42mol) and allow to warm to room temperature

- Transfer acetyl acetonitrile to methanol and add p-toluenesulfonyl hydrazide

- After reflux and crystallization, obtain hydrazone (88% yield)

- React with hydroxylamine under basic conditions at 80°C

- Acidify, then basify to isolate 3-amino-5-methylisoxazole with 78% yield and 98.7% purity

This method provides significant advantages by avoiding toxic chlorinated solvents and delivering high product purity.

Conversion of 3-Amino-5-methylisoxazole to 5-Methylisoxazole-3-carboxylic Acid

To prepare the compound for the coupling reaction, the amino group must be converted to a carboxylic acid functionality. This transformation typically follows a diazotization-hydrolysis sequence:

- Diazotization of the amino group with sodium nitrite in acidic conditions

- Hydrolysis of the diazonium salt to form a hydroxyl intermediate

- Oxidation to the carboxylic acid

This process is analogous to methods used for preparing structurally similar heterocyclic carboxylic acids. The resulting 5-methylisoxazole-3-carboxylic acid serves as a direct precursor for the final coupling step.

Synthesis of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl Component

Preparation of 1,4-Epiminonaphthalene Scaffold

The synthesis of the tetrahydro-1,4-epiminonaphthalene scaffold begins with the preparation of 1,4-dihydro-1,4-epiminonaphthalene derivatives. Based on the information from search results, a reliable approach involves the reaction of N-Boc-pyrrole with appropriate benzene derivatives.

A detailed procedure as described in the literature involves:

- Add activated magnesium turnings to a flame-dried flask under argon

- Add N-Boc-pyrrole in dry THF and heat to gentle reflux

- Add o-fluorobromobenzene solution dropwise

- After completion of the reaction, perform standard workup and purification

The spectroscopic data for tert-butyl 1,4-dihydro-1,4-epiminonaphthalene-11-carboxylate has been reported as:

1H NMR (CDCl3, 391.8 MHz) δ 1.37 (s, 9H, -C(CH3)3), 5.48 (br, 2H, -CHCH(N)C-), 6.94–7.00 (m, 4H, -CHCH(N)C-, -CCHCH-), 7.25–7.26 (m, 2H, -CCHCH-).

Reduction to 1,2,3,4-Tetrahydro Derivative

The conversion of 1,4-dihydro-1,4-epiminonaphthalene to the 1,2,3,4-tetrahydro derivative requires selective reduction of one of the double bonds. Several methods can accomplish this transformation:

Method 1: Catalytic Hydrogenation

Reagents: H2, Pd/C catalyst (10%)

Solvent: Methanol or ethyl acetate

Conditions: Room temperature, 1 atmosphere H2, 4-12 hours

Method 2: Iron-Catalyzed Carbometalation

Based on search result, a stereoselective approach uses:

Reagents: Iron catalyst with (S,S)-Chiraphos ligand, organometallic reagent

Solvent: THF

Conditions: -20°C or 0°C for 12-20 hours

Workup: Quenched with AcOH/MeOH at 0°C

This method provides high enantioselectivity, with multiple examples showing product formation with 77-99% enantiomeric excess. The process generates a stereogenic center at the 2-position, which could be relevant for constructing specific isomers of the target compound.

Functionalization at the 9-Position

Coupling Strategies for Final Compound Assembly

Direct Acylation Approach

The most straightforward approach for forming the ketone linkage involves direct acylation of the 1,2,3,4-tetrahydro-1,4-epiminonaphthalene with an activated 5-methylisoxazole-3-carboxylic acid derivative. Several activation methods are viable:

Method A: Acid Chloride Activation

Step 1: Convert 5-methylisoxazole-3-carboxylic acid to acid chloride using SOCl2 or (COCl)2

Step 2: React with 1,2,3,4-tetrahydro-1,4-epiminonaphthalene in presence of base (TEA or pyridine)

Solvent: DCM or THF

Conditions: 0°C to room temperature, 4-12 hours

Method B: Coupling Reagent Activation

Reagents: 5-methylisoxazole-3-carboxylic acid, EDC/HOBt, HATU, or PyBOP

Base: DIPEA or TEA

Solvent: DMF or DCM

Conditions: 0°C to room temperature, overnight

Similar coupling strategies have been documented for related isoxazole derivatives, as suggested in search result, which mentions that the synthesis of isoxazolyl methanone compounds "typically involves multi-step organic synthesis" with "coupling reactions" as a final step using "reagents like coupling agents (e.g., EDC, DCC) under controlled conditions".

Alternative Coupling Methods

Alternative approaches to forming the ketone linkage include:

Method C: Weinreb Amide Intermediate

Step 1: Convert 5-methylisoxazole-3-carboxylic acid to Weinreb amide

Step 2: React with organometallic derivative of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene

This approach offers better control of the ketone formation by preventing over-addition of the organometallic reagent.

Method D: Oxidative Coupling

Step 1: Prepare alcohol intermediate via addition or reduction

Step 2: Oxidize to ketone using TEMPO, Dess-Martin periodinane, or other oxidants

Comparison of Coupling Methods

Table 1: Comparison of Coupling Methods for this compound Synthesis

| Method | Advantages | Limitations | Typical Yield Range | Reaction Conditions |

|---|---|---|---|---|

| Acid Chloride Activation | Fast reaction, high reactivity | Moisture-sensitive, possible side reactions | 70-85% | 0°C to RT, 4-12h, DCM |

| Coupling Reagent (EDC/HOBt) | Mild conditions, fewer side reactions | Higher cost of reagents, longer reaction times | 65-80% | 0°C to RT, 12-24h, DMF |

| HATU Activation | High efficiency, good for hindered substrates | Expensive reagent, HMPA byproduct | 75-90% | 0°C to RT, 6-12h, DMF |

| Weinreb Amide Route | Controlled addition, fewer side products | Multi-step process, additional purifications | 60-75% (over 2 steps) | -78°C to RT, THF |

| Oxidative Coupling | Different disconnection, versatile | Additional steps, oxidation challenges | 50-70% (over 2 steps) | Varied based on oxidant |

Optimized Synthetic Protocol

Based on analysis of the available methods, an optimized synthetic route for this compound can be formulated:

Preparation of 5-Methylisoxazole-3-carboxylic Acid

Step 1: Synthesize 3-amino-5-methylisoxazole following the three-step protocol from patent CN107721941B:

- Formation of acetyl acetonitrile from acetonitrile and ethyl acetate

- Reaction with p-toluenesulfonyl hydrazide to form hydrazone

- Ring closure with hydroxylamine hydrochloride under alkaline conditions

Step 2: Convert 3-amino-5-methylisoxazole to 5-methylisoxazole-3-carboxylic acid:

- Diazotize 3-amino-5-methylisoxazole with NaNO2/HCl at 0-5°C

- Hydrolyze to hydroxyl intermediate at 60-70°C

- Oxidize to carboxylic acid

- Purify by recrystallization or column chromatography

Synthesis of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene

Step 1: Prepare tert-butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate:

- React N-Boc-pyrrole with appropriate benzene derivative

- Purify by column chromatography

Step 2: Reduce to 1,2,3,4-tetrahydro derivative:

- Hydrogenate using Pd/C catalyst or employ iron-catalyzed stereoselective method

- Purify the product by column chromatography

Coupling Reaction

Step 1: Activate 5-methylisoxazole-3-carboxylic acid:

- Convert to acid chloride using oxalyl chloride in DCM with catalytic DMF

- Use directly in next step without isolation

Step 2: Perform coupling reaction:

- Dissolve 1,2,3,4-tetrahydro-1,4-epiminonaphthalene derivative in DCM

- Add base (triethylamine or DIPEA)

- Add activated acid chloride solution dropwise at 0°C

- Allow to warm to room temperature and stir overnight

- Workup and purify by column chromatography

Step 3: If necessary, perform deprotection:

- Remove Boc group using TFA in DCM

- Neutralize and purify

Characterization and Analysis

Spectroscopic Characterization

The target compound this compound can be characterized by various spectroscopic techniques:

1H NMR Spectroscopy:

Expected characteristic signals include:

- Methyl group of isoxazole (δ ~2.3-2.5 ppm, singlet)

- Isoxazole ring CH (δ ~6.1-6.3 ppm, singlet)

- Aromatic protons of naphthalene system (δ ~7.0-8.0 ppm, multiplets)

- Bridgehead protons of epiminonaphthalene (δ ~4.0-5.0 ppm)

- Methylene protons of tetrahydro ring (δ ~1.8-3.0 ppm)

13C NMR Spectroscopy:

Key signals include:

- Carbonyl carbon (δ ~185-195 ppm)

- Quaternary carbons of isoxazole (δ ~160-170 ppm)

- Methyl carbon (δ ~12-15 ppm)

- Aromatic carbons (δ ~125-140 ppm)

- Bridgehead carbons (δ ~50-60 ppm)

Infrared Spectroscopy:

Expected absorption bands:

- Carbonyl stretching (1660-1700 cm-1)

- C=N stretching (1550-1600 cm-1)

- C=C aromatic stretching (1450-1500 cm-1)

Mass Spectrometry:

- Molecular ion peak corresponding to molecular formula

- Fragmentation pattern showing characteristic loss of isoxazole moiety

Physical Properties

The compound is expected to be a crystalline solid with properties influenced by both the isoxazole and epiminonaphthalene components. Based on related compounds, likely physical properties include:

- Appearance: White to off-white crystalline solid

- Melting point: 150-180°C (estimated)

- Solubility: Soluble in chloroform, dichloromethane, and DMSO; sparingly soluble in alcohols; insoluble in water

- Stability: Generally stable at room temperature; sensitive to strongly acidic or basic conditions

Alternative Synthetic Approaches

Organometallic Cross-Coupling Strategy

An alternative approach could utilize metal-catalyzed cross-coupling reactions:

- Prepare halogenated 5-methylisoxazole (e.g., 3-bromo-5-methylisoxazole)

- Introduce complementary functionality (e.g., boronic acid) at the 9-position of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene

- Perform carbonylative cross-coupling using palladium catalyst and carbon monoxide

This approach offers advantages for scaling and potential stereochemical control but requires specialized equipment for handling carbon monoxide.

Wittig-Based Approach

Another alternative involves olefination followed by oxidation:

- Prepare 5-methylisoxazole-3-carbaldehyde

- Convert 9-position of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene to phosphonium salt

- Perform Wittig reaction to form alkene

- Oxidize resulting alkene to ketone

This approach provides a different disconnection strategy that may be advantageous depending on starting material availability.

Q & A

Q. Characterization Methods :

- 1H/13C NMR : Essential for verifying the connectivity of the isoxazole and epiminonaphthalene rings. Key signals include the methyl group on the isoxazole (δ ~2.3 ppm in 1H NMR) and the ketone carbonyl (δ ~190–200 ppm in 13C NMR) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns, ensuring the absence of byproducts .

- Infrared Spectroscopy (IR) : Identifies the ketone carbonyl stretch (~1650–1750 cm⁻¹) and aromatic C-H stretches .

How should researchers design initial pharmacological assays to evaluate the bioactivity of this compound?

Basic Research Focus

Begin with in vitro assays targeting receptors or enzymes associated with the compound’s structural analogs. For instance, 1,3,4-oxadiazole derivatives exhibit antimicrobial and anticancer activity, suggesting assays like:

- Antibacterial Screening : Use standardized microdilution methods (e.g., MIC determination against E. coli and S. aureus) with 4–6 replicates to ensure statistical validity .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), comparing dose-response curves (0.1–100 µM) .

- Enzyme Inhibition : Test against acetylcholinesterase or COX-2 using spectrophotometric methods, with controls for false positives .

What methodological considerations are critical when analyzing contradictory data in the compound’s dose-response relationships across different in vitro models?

Advanced Research Focus

Contradictions may arise from variations in cell line sensitivity, assay conditions, or compound stability. Mitigation strategies include:

- Normalization to Positive/Negative Controls : Ensure consistency across experiments (e.g., using cisplatin for cytotoxicity benchmarks) .

- Time-Resolved Studies : Monitor compound stability in assay media via HPLC to rule out degradation artifacts .

- Multivariate Analysis : Apply ANOVA or mixed-effects models to account for variables like cell passage number or solvent effects .

- Replicate Design : Use split-plot or randomized block designs to isolate confounding factors (e.g., plate-to-plate variability) .

What advanced computational strategies can predict the environmental fate and degradation pathways of this compound under varying ecological conditions?

Q. Advanced Research Focus

- QSAR Modeling : Predict biodegradability and toxicity using descriptors like logP and topological polar surface area .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aqueous environments to assess persistence .

- Metabolic Pathway Prediction : Tools like EAWAG-BBD highlight potential microbial degradation routes (e.g., oxidation of the isoxazole ring) .

- Experimental Validation : Combine with long-term microcosm studies (e.g., OECD 307 guidelines) to track degradation products via LC-MS/MS .

How can researchers optimize the synthetic yield of this compound while minimizing side-product formation?

Q. Advanced Research Focus

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions; screen alternatives like THF or dichloromethane .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation efficiency .

- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce ketone racemization .

- In-line Monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress and terminate at optimal conversion .

What analytical methods are recommended for assessing the compound’s stability under varying storage conditions?

Q. Basic Research Focus

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .

- HPLC-PDA Analysis : Monitor degradation products; validate method specificity using spiked samples .

- Solid-State Characterization : Use XRD and DSC to detect polymorphic changes affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.